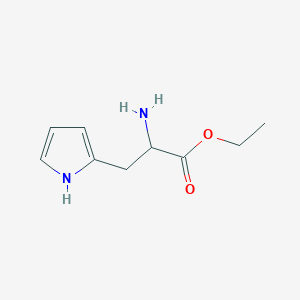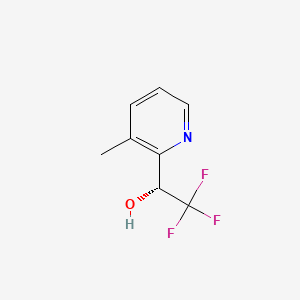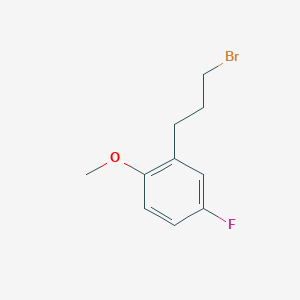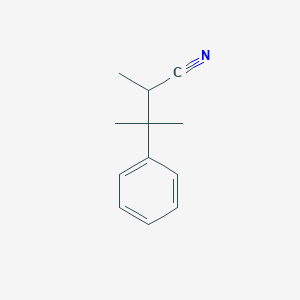
2,3-Dimethyl-3-phenylbutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-3-phenylbutanenitrile is an organic compound belonging to the nitrile family It is characterized by a nitrile group (-C≡N) attached to a butane chain with two methyl groups and a phenyl group as substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-3-phenylbutanenitrile can be achieved through several methods. One common approach involves the reaction of 2,3-dimethylbutadiene with formaldehyde in the presence of aqueous sulfuric acid . Another method includes the dehydration of amides using thionyl chloride or the addition of cyanide to aldehydes or ketones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The choice of method depends on factors such as yield, cost, and availability of reagents. The use of catalysts and optimized reaction conditions is crucial to ensure high efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethyl-3-phenylbutanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are used for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2,3-Dimethyl-3-phenylbutanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s ability to inhibit certain enzymes makes it useful in studying biochemical pathways.
Medicine: Research into its potential therapeutic effects, particularly in relation to enzyme inhibition, is ongoing.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-3-phenylbutanenitrile involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from carrying out its normal function. This inhibition can lead to changes in biochemical pathways and physiological effects, such as increased levels of neurotransmitters like dopamine and serotonin.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dimethylbutanenitrile
- 3-Phenylbutanenitrile
- 2,3-Dimethyl-2-phenylbutanenitrile
Uniqueness
2,3-Dimethyl-3-phenylbutanenitrile is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a nitrile group with both methyl and phenyl substituents makes it particularly interesting for various chemical reactions and applications .
Propiedades
Número CAS |
21101-89-3 |
|---|---|
Fórmula molecular |
C12H15N |
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
2,3-dimethyl-3-phenylbutanenitrile |
InChI |
InChI=1S/C12H15N/c1-10(9-13)12(2,3)11-7-5-4-6-8-11/h4-8,10H,1-3H3 |
Clave InChI |
RTQUCXQPJKKYTI-UHFFFAOYSA-N |
SMILES canónico |
CC(C#N)C(C)(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



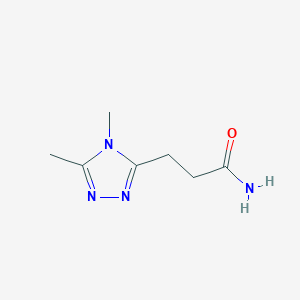

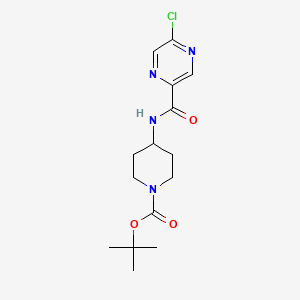
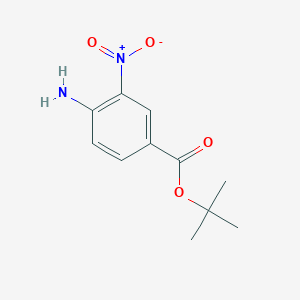
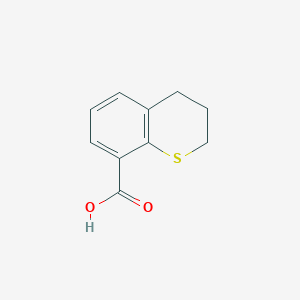

![7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13572331.png)
![7-amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]heptanamide](/img/structure/B13572342.png)
